molecular formula C6H5Br B13951608 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene CAS No. 344240-48-8

1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene

Cat. No.: B13951608
CAS No.: 344240-48-8
M. Wt: 157.01 g/mol
InChI Key: QPSSDOYJBVWROU-UHFFFAOYSA-N
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Description

Contextualization of Polycyclic Hydrocarbons in Advanced Organic Chemistry

Polycyclic hydrocarbons, molecules containing multiple fused rings, are fundamental to many areas of chemistry, from materials science to medicinal chemistry. Those with complex, three-dimensional arrangements, particularly strained systems, offer unique opportunities to study bonding, reactivity, and the limits of molecular stability. These molecules often serve as precursors in the synthesis of novel organic architectures and can exhibit unusual electronic and spectroscopic properties.

Structural Characteristics and Inherent Strain of the Tricyclo[3.1.0.0²'⁶]hexane Core

The tricyclo[3.1.0.0²'⁶]hexane framework is a notable example of a highly strained system. acs.orgscispace.com Its structure consists of a bicyclo[1.1.0]butane moiety fused to a cyclopropane (B1198618) ring. This arrangement forces the bond angles to deviate significantly from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries, leading to substantial ring strain. The parent compound, tricyclo[3.1.0.0²'⁶]hexane, is a saturated hydrocarbon, while tricyclo[3.1.0.0²'⁶]hex-3-ene, also known as benzvalene (B14751766), incorporates a double bond, further increasing the strain. researchgate.net The presence of the double bond in the hex-3-ene derivative introduces a region of planar geometry into an otherwise highly contorted structure.

Below is a table summarizing key structural parameters of the parent tricyclo[3.1.0.0²'⁶]hex-3-ene (benzvalene) molecule, which provides a foundational understanding of the geometry of 1-Bromotricyclo[3.1.0.0²'⁶]hex-3-ene.

Structural Parameter Value
C1-C6 Bond Length1.452 Å
C1-C2 Bond Length1.529 Å
C2-C3 Bond Length1.503 Å
C3-C4 Bond Length (C=C)1.339 Å
Dihedral Angle of Four-membered Ring106.0°

Data sourced from microwave spectra analysis of benzvalene. researchgate.net

Role of Halogenation in Modulating Reactivity and Synthetic Strategies for Strained Systems

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool in organic synthesis. khanacademy.org Halogens can significantly alter the electronic properties and reactivity of a molecule. In the context of strained systems, a halogen substituent can have several effects. The electronegativity of the halogen can create a dipole moment and influence the electron density distribution within the molecule. Furthermore, the halogen can act as a leaving group in substitution and elimination reactions, providing a handle for further functionalization. The introduction of a bromine atom to the tricyclo[3.1.0.0²'⁶]hex-3-ene core to form 1-Bromotricyclo[3.1.0.0²'⁶]hex-3-ene is expected to modulate its reactivity, potentially opening new pathways for synthetic transformations.

Research Significance and Objectives Pertaining to 1-Bromotricyclo[3.1.0.0²'⁶]hex-3-ene

The study of 1-Bromotricyclo[3.1.0.0²'⁶]hex-3-ene is driven by a desire to understand how the interplay of high strain and halogen substitution affects molecular stability and reactivity. Research into this compound and its derivatives can provide insights into fundamental chemical principles. The objectives of studying such a molecule include mapping its reaction pathways, understanding the mechanisms of its rearrangements, and exploring its potential as a building block in the synthesis of more complex molecules. The inherent strain energy of the tricyclo[3.1.0.0²'⁶]hexane core, estimated to be substantial, suggests that its derivatives will be highly reactive intermediates. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

344240-48-8

Molecular Formula

C6H5Br

Molecular Weight

157.01 g/mol

IUPAC Name

1-bromotricyclo[3.1.0.02,6]hex-3-ene

InChI

InChI=1S/C6H5Br/c7-6-3-1-2-4(6)5(3)6/h1-5H

InChI Key

QPSSDOYJBVWROU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3C1C23Br

Origin of Product

United States

Synthetic Methodologies for 1 Bromotricyclo 3.1.0.02,6 Hex 3 Ene and Its Precursors

Retrosynthetic Approaches and Key Disconnections for the Tricyclic Framework

Retrosynthetic analysis of the tricyclo[3.1.0.0²˒⁶]hexane framework, the core of 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene, reveals several strategic disconnections. The most logical approach involves breaking down the complex, strained structure into simpler, more readily available starting materials. deanfrancispress.comdeanfrancispress.comopenochem.org A primary disconnection strategy targets the bicyclobutane moiety, which can be conceptually cleaved to reveal a cyclopropene (B1174273) precursor. This suggests a [2+2] cycloaddition as a key forward synthetic step. Another significant disconnection involves breaking the bonds of the five-membered ring, leading back to acyclic or simpler cyclic precursors that can be manipulated to form the intricate tricyclic system.

Strategies for Constructing the Tricyclo[3.1.0.0²˒⁶]hexane Skeleton

The construction of the tricyclo[3.1.0.0²˒⁶]hexane skeleton, also known as the benzvalene (B14751766) structure, is a formidable task due to its high ring strain. wikipedia.org Several synthetic strategies have been developed to overcome this challenge.

Photochemical Cyclization and Rearrangement Pathways

One of the earliest and most fundamental methods for synthesizing the benzvalene skeleton is the photochemical irradiation of benzene (B151609). wikipedia.org This reaction proceeds through the excitation of benzene to its antiaromatic excited state, which then undergoes a complex series of rearrangements. uochb.cz Mechanistic studies, supported by calculations and isotopic labeling, have confirmed that this photochemical transformation involves a benzvalene intermediate. uochb.cz The driving force for this reaction is the relief of antiaromaticity in the excited state. uochb.cz However, this method often results in low yields of benzvalene, which is formed alongside other benzene isomers like Dewar benzene and fulvene. wikipedia.org

Recent research has also explored the photochemical transformation of BN-Dewar benzene derivatives into BN-Benzvalene derivatives, providing insights into the excited-state reaction mechanisms and structural reorganizations involved in forming such tricyclic frameworks. chemrxiv.orgchemrxiv.org

Metal-Catalyzed Ring-Forming Reactions

A more practical and higher-yielding approach to the benzvalene skeleton was developed by Katz and coworkers. wikipedia.org This metal-catalyzed synthesis involves the treatment of cyclopentadiene (B3395910) with methyllithium, followed by reaction with dichloromethane. wikipedia.org This method provides a more controlled route to the tricyclic framework, avoiding the low yields and mixture of products associated with the photochemical approach. Variations of this method have been explored, contributing to the accessibility of benzvalene for further chemical investigation.

Thermally Induced Rearrangements and Cyclizations

Thermally induced rearrangements can also play a role in the synthesis and transformation of tricyclo[3.1.0.0²˒⁶]hexane systems. While high temperatures can lead to the isomerization of benzvalene back to benzene, controlled thermal reactions of specifically designed precursors can potentially lead to the formation of the tricyclic skeleton. wikipedia.org For instance, the thermal rearrangement of substituted tricyclo[3.1.0.0²˒⁴]hexanes, which can be prepared from the dimerization of cyclopropenes, leads to the formation of cyclohexa-1,4-dienes. thieme-connect.de Computational studies have investigated the thermal isomerization of tricyclo[3.1.0.0²˒⁶]hexane to 1,3-cyclohexadiene, indicating a high activation barrier for this process. acs.org

Regioselective and Stereoselective Introduction of the Bromine Moiety

The introduction of a bromine atom at the C1 position of the tricyclo[3.1.0.0²˒⁶]hex-3-ene skeleton requires a highly selective reaction due to the presence of multiple reactive sites in the molecule. The bridgehead positions of the bicyclobutane moiety are particularly susceptible to reaction due to the high strain.

While specific literature on the direct bromination of benzvalene to yield the 1-bromo derivative is scarce, general principles of electrophilic halogenation can be considered. The use of reagents like N-bromosuccinimide (NBS) under controlled conditions is a common strategy for the regioselective bromination of complex molecules. researchgate.netresearchgate.net The stereochemical outcome of such reactions would be influenced by the steric accessibility of the bridgehead positions.

Reactivity and Mechanistic Investigations of 1 Bromotricyclo 3.1.0.02,6 Hex 3 Ene

Solvolytic Reactions and Strain-Driven Rearrangements

Carbocationic Intermediates and Skeletal Fluxionality

Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl sulfonates proceeds at remarkably high rates, indicating a powerful neighboring group participation effect that facilitates the departure of the leaving group. scispace.com For instance, the tricyclic mesylate solvolyzes in 80% ethanol/water with a rate enhancement of 1.4 x 105 compared to the less strained bicyclo[2.1.1]hex-2-yl tosylate. scispace.com This acceleration is attributed to the participation of the β-carbon in a trans position to the leaving group, leading to the direct formation of rearranged carbocationic intermediates. scispace.com

The initially formed carbocation is highly fluxional, readily undergoing skeletal rearrangements to more stable structures. In the case of the solvolysis of cis-tricyclo[3.1.0.02,6]hex-3,4-diyl ditosylate in buffered aqueous ethanol, the products are derivatives of endo,endo-tricyclo[2.2.0.02,6]hexane-3,5-diol. scispace.com This indicates a profound rearrangement of the carbon skeleton, transforming the original tricyclo[3.1.0.02,6]hexane framework into a tricyclo[2.2.0.02,6]hexane system. The exact nature of the intermediate carbocations is complex and likely involves non-classical structures, where charge is delocalized over several carbon atoms, reflecting the intricate potential energy surface of these (CH)6 isomers.

Influence of Bromine on Rearrangement Pathways and Kinetics

The presence of a bromine atom at the bridgehead position (C1) is expected to significantly influence both the kinetics and the rearrangement pathways of solvolysis. The electron-withdrawing inductive effect of the bromine atom would likely destabilize the formation of a positive charge at the C1 position. However, solvolysis is anticipated to proceed via ionization at the C3 or C4 position, analogous to the sulfonate derivatives.

The bromine atom can also influence the subsequent rearrangement pathways of the carbocationic intermediates. Its electronegativity and steric bulk may direct the flow of electrons and the migration of carbon-carbon bonds, potentially leading to different product distributions compared to the unsubstituted or sulfonate-substituted systems. For example, the bromine atom could favor rearrangement pathways that avoid the development of positive charge on the carbon to which it is attached. Furthermore, the nature of the solvent and the base used can dramatically alter the product distribution, as seen in the solvolysis of the corresponding ditosylate, which yields different products in the presence of ethyldiisopropylamine versus the weaker base 2,6-lutidine. scispace.com

ReactantConditionsMajor Product(s)Reference
cis-Tricyclo[3.1.0.02,6]hex-3,4-diyl ditosylate80% aq. ethanol, ethyldiisopropylamineendo,endo-Tricyclo[2.2.0.02,6]hexane-3,5-diol and its ethers scispace.com
cis-Tricyclo[3.1.0.02,6]hex-3,4-diyl ditosylate80% aq. ethanol, 2,6-lutidineexo,exo-4,6-Diethoxybicyclo[3.1.0]hex-2-ene, cyclopentadiene-1-carboxaldehyde scispace.com

Pericyclic Reactions and Cycloaddition Chemistry

The strained double bond and the unique arrangement of sigma bonds within 1-bromotricyclo[3.1.0.02,6]hex-3-ene make it a candidate for participation in pericyclic reactions.

Diels-Alder Reactivity and Regio-/Stereoselectivity

While there are no specific studies on the Diels-Alder reactivity of 1-bromotricyclo[3.1.0.02,6]hex-3-ene, the parent compound, benzvalene (B14751766), is known to undergo cycloaddition reactions. For instance, benzvalene reacts with tetracyanoethylene (B109619) in what is proposed to be a concerted 1,4-cycloaddition to the vinylcyclopropane (B126155) system. acs.org

In a potential Diels-Alder reaction, the double bond of 1-bromotricyclo[3.1.0.02,6]hex-3-ene would act as the dienophile. The high degree of strain in the double bond could enhance its reactivity towards dienes. The regioselectivity of such a reaction would be influenced by the electronic effects of the bromine atom. Its inductive electron-withdrawing effect might polarize the double bond, directing the approach of an unsymmetrical diene. Stereoselectivity would be dictated by the facial accessibility of the double bond, which is shielded on one side by the bicyclobutane framework.

Sigmatropic Rearrangements Within the Strained Framework

The highly strained sigma bonds in the tricyclo[3.1.0.02,6]hexane skeleton are susceptible to thermal and photochemical rearrangements. The parent benzvalene isomerizes to benzene (B151609) with a half-life of about 10 days, a process that is formally a symmetry-forbidden scispace.comacs.org-sigmatropic shift but is thought to proceed through a diradical intermediate. wikipedia.org The presence of a bromine atom could potentially alter the rate and mechanism of this isomerization. The electron-withdrawing nature of bromine might influence the stability of any radical or ionic intermediates involved in the rearrangement process.

Nucleophilic Substitution Reactions at the Brominated Center

Nucleophilic substitution at the bridgehead C1 position of 1-bromotricyclo[3.1.0.02,6]hex-3-ene is expected to be challenging. Bridgehead carbons in strained polycyclic systems are notoriously unreactive towards both SN1 and SN2 reactions.

An SN1-type reaction would require the formation of a highly unstable bridgehead carbocation. The geometry of the tricyclic system prevents the carbocation from adopting the preferred planar geometry, making its formation energetically unfavorable.

An SN2-type reaction is also disfavored due to severe steric hindrance. The backside of the C-Br bond is completely shielded by the cage-like structure of the molecule, preventing the approach of a nucleophile. savemyexams.com Therefore, direct displacement of the bromide ion by a nucleophile is highly unlikely. Any observed substitution products would likely arise from more complex, multi-step pathways involving initial addition to the double bond or skeletal rearrangements, rather than a direct substitution at the bridgehead carbon.

Stereoelectronic Effects in Sₙ1/Sₙ2/Sₙ2' Processes

The substitution chemistry of 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene is heavily influenced by the rigid, bicyclobutane-like bridgehead position of the carbon-bromine bond. This structural constraint imposes significant stereoelectronic limitations on classical Sₙ1 and Sₙ2 reaction pathways.

Sₙ1 Reactivity: The formation of a planar carbocation at the bridgehead, a prerequisite for a typical Sₙ1 mechanism, is highly disfavored due to immense angle strain. However, solvolysis studies on related tricyclo[3.1.0.0²˒⁶]hex-3-yl sulfonates suggest that ionization can occur, albeit with significant electronic assistance from the surrounding framework. The dissociation is believed to proceed with the participation of the β-carbon in the trans position relative to the leaving group, leading to the immediate formation of a rearranged carbocation. This neighboring group participation helps to delocalize the developing positive charge and avoid the formation of a prohibitively high-energy, unstabilized bridgehead cation.

Sₙ2 and Sₙ2' Reactivity: A backside attack, characteristic of the Sₙ2 mechanism, is sterically impossible at the bridgehead carbon of 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene. The tricyclic cage effectively shields the σ* orbital of the C-Br bond from the approach of a nucleophile. Consequently, direct bimolecular nucleophilic substitution at the C1 position is not observed.

The presence of the double bond in the five-membered ring introduces the possibility of an Sₙ2' pathway, where the nucleophile attacks the double bond, leading to a concerted displacement of the bromide. However, the geometry of the tricyclic system is not conducive to the required orbital alignment for an efficient Sₙ2' reaction.

Competing Rearrangements During Substitution

The generation of the tricyclo[3.1.0.0²˒⁶]hex-3-en-1-yl cation, even as a transient intermediate, is the gateway to a cascade of complex skeletal rearrangements. The high strain energy of the initial framework provides a strong thermodynamic driving force for isomerization to more stable structures.

Solvolysis of related sulfonates has shown that the initial ionization, assisted by the migration of the bicyclobutane bridgehead C-H group, directly leads to a rearranged bicyclo[2.1.1]hexen-5-yl cation. This cation can then be trapped by nucleophiles or undergo further rearrangements. The specific products formed are highly dependent on the reaction conditions, particularly the solvent and the base used. For instance, in the presence of a strong, non-nucleophilic base, elimination pathways can compete, leading to the formation of highly unsaturated and rearranged products.

The following table summarizes the observed product distributions from the solvolysis of a related tricyclic ditosylate, highlighting the influence of the base on the reaction outcome.

BaseSolventMajor Products
Ethyldiisopropylamine80% aq. Ethanolendo,endo-Tricyclo[2.2.0.0²·⁶]hexane-3,5-diol derivatives
2,6-Lutidine80% aq. Ethanolexo,exo-4,6-Diethoxybicyclo[3.1.0]hex-2-ene, Cyclopentadiene-1-carboxaldehyde

Radical Reactions and Their Mechanistic Implications

The bridgehead position of 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene also presents unique challenges and opportunities for radical reactions. While the formation of a planar sp²-hybridized radical at a bridgehead is generally unfavorable, non-planar, pyramidal radicals can be generated.

Photobromination of the parent hydrocarbon, benzvalene, is a potential route to 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene. This reaction would proceed via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the bridgehead position to form the 1-tricyclo[3.1.0.0²˒⁶]hex-3-en-1-yl radical. This radical would then react with molecular bromine to yield the product and regenerate a bromine radical.

The stability of this bridgehead radical is a critical factor in the feasibility of such reactions. It is expected to be less stable than a typical tertiary radical due to its inability to achieve a planar geometry, which would maximize hyperconjugation. However, the strain in the starting material may lower the activation energy for hydrogen abstraction.

The reactivity of the 1-tricyclo[3.1.0.0²˒⁶]hex-3-en-1-yl radical, once formed, would be dominated by its high energy and strained geometry. It would readily participate in radical chain propagation or termination steps. Due to the steric hindrance around the radical center, radical-radical coupling might be less efficient than reaction with smaller radical scavengers.

Organometallic Transformations and Cross-Coupling Methodologies

The application of modern organometallic cross-coupling reactions to highly strained molecules like 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene is a largely unexplored area of synthetic chemistry. The inherent properties of the C-Br bond at the bridgehead position present significant hurdles for standard cross-coupling protocols.

For palladium-catalyzed reactions such as the Heck or Suzuki coupling, the oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical step. The steric hindrance around the bridgehead and the potential for strain release through alternative, non-productive pathways could inhibit this process. The inability to undergo β-hydride elimination from the bridgehead position would also alter the typical catalytic cycles.

Despite these challenges, the development of specialized catalysts and reaction conditions could potentially enable the use of 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene in cross-coupling reactions. For example, the use of bulky, electron-rich phosphine (B1218219) ligands has been shown to facilitate oxidative addition to sterically hindered aryl and alkyl halides.

The successful application of such methodologies would open up new avenues for the synthesis of novel, highly complex, and strained polycyclic architectures. The resulting products could have unique electronic and steric properties, making them interesting targets for materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of 1 Bromotricyclo 3.1.0.02,6 Hex 3 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of 1-Bromotricyclo[3.1.0.02,6]hex-3-ene in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a detailed picture of the molecule's connectivity, stereochemistry, and conformation.

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and for revealing spatial relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings, allowing for the identification of adjacent protons. For 1-Bromotricyclo[3.1.0.02,6]hex-3-ene, COSY would be instrumental in tracing the connectivity of the protons within the strained tricyclic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry. This would be particularly useful in defining the relative orientations of the protons on the bicyclobutane and cyclobutene (B1205218) rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded. It would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is essential for piecing together the complete carbon skeleton and for assigning quaternary carbons, such as the bromine-bearing C1.

The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and geometry of the molecule.

Chemical Shifts: The proton and carbon chemical shifts are sensitive to the presence of the electronegative bromine atom and the high degree of ring strain. The olefinic protons are expected to appear at a characteristic downfield shift. The presence of the bromine atom at the bridgehead carbon (C1) would significantly deshield this carbon and adjacent protons.

Coupling Constants: The magnitude of the proton-proton coupling constants is dictated by the dihedral angles between the coupled protons, as described by the Karplus equation. organicchemistrydata.org In a rigid, strained system like this, the observed J-values would provide critical information for determining the relative stereochemistry of the protons.

A hypothetical data table for the expected ¹H NMR chemical shifts is presented below.

ProtonExpected Chemical Shift (ppm)
H22.0 - 2.5
H36.0 - 6.5
H46.0 - 6.5
H52.0 - 2.5
H62.5 - 3.0

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Strain Diagnostics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching vibrations for the olefinic and aliphatic protons. The C=C stretching vibration of the cyclobutene ring would also be a prominent feature. The high degree of ring strain in the tricyclic system may lead to shifts in the vibrational frequencies compared to less strained analogues.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The C=C stretching vibration is typically strong in the Raman spectrum. The low-frequency region of the Raman spectrum would be particularly informative for studying the skeletal vibrations of the strained ring system.

A table of expected key vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (olefinic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=CStretching1650 - 1600
C-BrStretching700 - 500

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for studying its fragmentation patterns.

Precise Molecular Formula: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₆H₅Br).

Fragmentation Pathways: The mass spectrum would also show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation of the molecular ion under electron ionization would likely involve the loss of a bromine radical or other small neutral molecules, providing further structural information. The study of these fragmentation pathways can offer insights into the stability of the strained ring system.

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable)

Should a suitable single crystal of 1-Bromotricyclo[3.1.0.02,6]hex-3-ene be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and dihedral angles, offering a complete picture of the molecular geometry and the effects of the significant ring strain. For the parent compound, benzvalene (B14751766), microwave spectroscopy has been used to determine its structure, revealing key bond distances and angles. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if chiral forms are synthesized)

1-Bromotricyclo[3.1.0.02,6]hex-3-ene is a chiral molecule. If enantiomerically pure or enriched samples were synthesized, chiroptical spectroscopy, such as circular dichroism (CD), would be essential for determining the absolute configuration of the enantiomers. rsc.org The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would be unique for each enantiomer and could be compared with theoretical calculations to assign the absolute stereochemistry.

Computational and Theoretical Studies of 1 Bromotricyclo 3.1.0.02,6 Hex 3 Ene

Quantum Chemical Calculations of Electronic Structure and Bonding

Theoretical investigations into 1-Bromotricyclo[3.1.0.0²⁶]hex-3-ene would be foundational to understanding its chemical nature.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Properties

To analyze this molecule, researchers would employ methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and a range of basis sets (e.g., 6-31G*, cc-pVTZ) to determine its most stable three-dimensional structure. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, offering insights into how the bromine atom alters the geometry of the strained tricyclic cage compared to the parent benzvalene (B14751766). Furthermore, electronic properties such as ionization potential, electron affinity, and the energy of the frontier molecular orbitals (HOMO and LUMO) would be computed to predict its reactivity.

Molecular Orbital Analysis and Charge Distribution

A molecular orbital (MO) analysis would be critical to visualize the distribution of electrons within the molecule. This would reveal how the orbitals of the bromine atom interact with the sigma and pi systems of the tricyclo[3.1.0.0²⁶]hex-3-ene framework. Additionally, calculations of the charge distribution, using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. This would highlight the electronic effect of the bromine atom, specifically its inductive electron-withdrawing effects and potential resonance interactions, and identify sites susceptible to nucleophilic or electrophilic attack.

Quantitative Assessment of Ring Strain Energy and Strain Release in Reactions

The tricyclo[3.1.0.0²⁶]hex-3-ene skeleton is known for its significant ring strain. A quantitative assessment of this strain energy for the 1-bromo derivative would be a key aspect of any computational study. By using homodesmotic or isodesmic reactions in silico, where the number and type of bonds are conserved, a theoretical value for the strain energy could be calculated. Understanding how the bromine substituent modifies this strain energy is crucial for predicting the molecule's thermal stability and the thermodynamic driving force for reactions that lead to strain release.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is an invaluable tool for exploring the potential chemical transformations of highly reactive molecules.

Potential Energy Surface Scans for Rearrangements and Transformations

By performing potential energy surface (PES) scans, computational chemists could model various possible reaction coordinates, such as the stretching of a particular bond or the change in a dihedral angle. This would allow for the exploration of pathways for isomerization, rearrangement, or decomposition of 1-Bromotricyclo[3.1.0.0²⁶]hex-3-ene. Such scans can identify low-energy pathways to other isomers or products, providing a roadmap of the molecule's likely chemical behavior.

Computational Elucidation of Reaction Mechanisms

For predicted reactions, a more detailed computational elucidation of the mechanism would involve locating and characterizing the structures of transition states. By calculating the activation energies associated with these transition states, the feasibility of different reaction pathways could be compared. For instance, the mechanism of thermal rearrangement to a brominated benzene (B151609) derivative or the pathways of addition reactions across the double bond could be meticulously mapped out, providing insights that are often difficult to obtain through experimental means alone.

While the specific data for 1-Bromotricyclo[3.1.0.0²⁶]hex-3-ene is not available, the theoretical framework for its study is well-established. Future computational research on this compound would be necessary to populate the detailed sections outlined above and to fully characterize its unique chemical properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

There are no specific published studies detailing the theoretical prediction of spectroscopic parameters for 1-Bromotricyclo[3.1.0.02,6]hex-3-ene. Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are standard approaches for predicting NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman spectra). Such calculations would typically be performed using a suitable level of theory and basis set (e.g., B3LYP/6-31G*) to obtain an optimized molecular geometry, from which the spectroscopic properties can be derived.

For the parent compound, benzvalene, vibrational spectra have been investigated using DFT, showing good agreement with experimental data. researchgate.net However, the introduction of a bromine atom at the C1 position would significantly alter the electronic structure and molecular symmetry, leading to changes in the predicted spectroscopic parameters. Without specific calculations for the bromo-derivative, any provided data would be purely speculative.

Table 5.4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Bromotricyclo[3.1.0.02,6]hex-3-ene

Atom No. Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 Data not available Data not available
C2 Data not available Data not available
C3 Data not available Data not available
C4 Data not available Data not available
C5 Data not available Data not available

Table 5.4.2: Predicted Principal Vibrational Frequencies for 1-Bromotricyclo[3.1.0.02,6]hex-3-ene

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted Intensity
C-Br Stretch Data not available Data not available
C=C Stretch Data not available Data not available
C-H Stretch Data not available Data not available

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

No molecular dynamics (MD) simulation studies for 1-Bromotricyclo[3.1.0.02,6]hex-3-ene have been found in the surveyed literature. MD simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. For a rigid, strained molecule like a tricyclo[3.1.0.02,6]hexane derivative, MD simulations could provide insights into its vibrational motions, stability at different temperatures, and potential pathways for thermal rearrangement.

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent box or in the gas phase) and solving Newton's equations of motion for all atoms over a specified period. The resulting trajectory would provide information on bond lengths, bond angles, and dihedral angle variations over time, revealing the molecule's dynamic behavior. Due to the strained bicyclobutane and cyclobutene (B1205218) rings within the structure, such simulations could be particularly valuable for understanding its kinetic stability. However, without specific research on 1-Bromotricyclo[3.1.0.02,6]hex-3-ene, a detailed discussion of its conformational landscape and dynamic properties remains speculative.

Synthetic Utility and Derivatization of 1 Bromotricyclo 3.1.0.02,6 Hex 3 Ene

Use as a Building Block for Complex Polycyclic Architectures

There is no available literature detailing the use of 1-Bromotricyclo[3.1.0.02,6]hex-3-ene as a starting material for the construction of more complex polycyclic systems.

Stereoselective Introduction of Functionality to the Tricyclic Core

Specific methods for the stereoselective functionalization of 1-Bromotricyclo[3.1.0.02,6]hex-3-ene have not been reported.

Precursor for Novel Reactive Intermediates

While the strained framework of the parent benzvalene (B14751766) suggests the potential for generating reactive intermediates, there are no studies available that demonstrate the generation of novel carbenes, radicals, or other reactive species from 1-Bromotricyclo[3.1.0.02,6]hex-3-ene.

Applications in the Synthesis of Scaffolds for Materials Science

The role of 1-Bromotricyclo[3.1.0.02,6]hex-3-ene in the synthesis of molecular scaffolds for materials science is an area that remains to be investigated.

Future Research Directions for 1 Bromotricyclo 3.1.0.02,6 Hex 3 Ene

Development of Enantioselective Synthetic Routes

The synthesis of enantiomerically pure 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene is a critical first step towards its application in areas such as chiral catalysis and medicinal chemistry. The inherent chirality of this molecule, arising from its C₁ symmetry, necessitates the development of asymmetric synthetic methodologies. Future research in this area should focus on several promising strategies:

Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor molecule could direct the stereochemical outcome of the key bond-forming reactions that construct the tricyclic core. Subsequent removal of the auxiliary would furnish the desired enantiomer.

Asymmetric Catalysis: The development of catalytic enantioselective methods would be a more elegant and atom-economical approach. This could involve chiral transition metal catalysts or organocatalysts to control the stereochemistry of key cyclization or rearrangement steps.

Kinetic Resolution: The resolution of a racemic mixture of 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene using chiral catalysts or enzymes could provide access to the individual enantiomers.

Table 1: Potential Enantioselective Strategies

StrategyDescriptionPotential Advantages
Chiral AuxiliariesA chiral group is temporarily incorporated to direct stereoselective bond formation.Well-established methodology.
Asymmetric CatalysisA small amount of a chiral catalyst is used to generate a large amount of a single enantiomer.High efficiency and atom economy.
Kinetic ResolutionOne enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for their separation.Applicable when direct asymmetric synthesis is challenging.

Exploration of Catalytic Transformations under Mild Conditions

The carbon-bromine bond in 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene serves as a versatile functional handle for a wide range of catalytic transformations. A key research direction will be the exploration of these reactions under mild conditions to preserve the strained tricyclic framework. Of particular interest are transition metal-catalyzed cross-coupling reactions, which would allow for the introduction of various substituents at the 1-position.

Potential catalytic transformations to be investigated include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of arylated or alkylated derivatives.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable for further functionalization.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to novel nitrogen-containing derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The development of these catalytic methods will significantly expand the accessible chemical space of 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene derivatives, paving the way for the synthesis of molecules with tailored electronic and steric properties.

Integration into Supramolecular Assemblies

The bromine atom in 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene provides a unique opportunity for its integration into supramolecular assemblies through halogen bonding. Halogen bonding is a non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). The strength and directionality of halogen bonds make them powerful tools for the construction of well-defined supramolecular architectures.

Future research in this area could explore:

Crystal Engineering: The use of 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene as a building block for the design and synthesis of novel crystalline materials with interesting topologies and properties.

Host-Guest Chemistry: The incorporation of the tricyclic unit into host molecules to study the binding of guest molecules within a pre-organized cavity.

Self-Assembly in Solution: The formation of discrete supramolecular structures, such as capsules or rosettes, in solution through halogen bonding interactions.

The unique shape and electronic properties of the tricyclo[3.1.0.0²˒⁶]hex-3-ene core, combined with the directing ability of the halogen bond, could lead to the formation of unprecedented supramolecular assemblies.

Synergistic Experimental and Theoretical Investigations

A close collaboration between experimental and theoretical chemists will be paramount to unlocking the full potential of 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene. Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), can provide invaluable insights into the structure, stability, and reactivity of this molecule. chemrxiv.org

Key areas for synergistic investigations include:

Reaction Mechanisms: Theoretical calculations can be used to elucidate the mechanisms of thermal and photochemical reactions, guiding the design of new synthetic routes and the prediction of reaction outcomes.

Spectroscopic Properties: Computational methods can predict spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra, which can aid in the characterization of new compounds.

Electronic Structure: Theoretical analysis of the electronic structure can provide a deeper understanding of the bonding and reactivity of this strained molecule.

By combining experimental synthesis and characterization with theoretical modeling, researchers can accelerate the pace of discovery and gain a more comprehensive understanding of the fundamental properties of 1-Bromotricyclo[3.1.0.0²˒⁶]hex-3-ene and its derivatives.

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